3-(4-Chlorophenyl)-4-methylfuran-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
72041-50-0 |
|---|---|
Molecular Formula |
C11H7ClO3 |
Molecular Weight |
222.62 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-4-methylfuran-2,5-dione |
InChI |
InChI=1S/C11H7ClO3/c1-6-9(11(14)15-10(6)13)7-2-4-8(12)5-3-7/h2-5H,1H3 |
InChI Key |
KDQRQLCXWFSPFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC1=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 3 4 Chlorophenyl 4 Methylfuran 2,5 Dione and Its Analogues
The synthesis of 3-aryl-4-methylfuran-2,5-diones, including the 4-chlorophenyl variant, can be achieved through several established chemical routes. Key among these are the dehydrogenation of corresponding succinic anhydrides and palladium-catalyzed arylation reactions.
One prevalent method involves the dehydration and dehydrogenation of a substituted succinic acid precursor. This approach typically involves refluxing the corresponding 3-aryl-4-methylsuccinic acid with a dehydrating agent like acetic anhydride (B1165640). A dehydrogenating agent, such as selenium dioxide, can be employed to introduce the double bond, yielding the furan-2,5-dione ring. ccl.net This two-step process, starting from the succinic acid, is a classical and effective way to produce various arylated maleic anhydrides.
The reaction conditions for the synthesis of several analogous aryl-maleic anhydrides from their respective succinic acid precursors are summarized below, illustrating the general applicability of this method.
| Precursor | Reagents | Reaction Time | Yield (%) | Melting Point (°C) |
| p-Fluoro phenyl succinic acid | Selenium dioxide, Acetic anhydride | 24 hrs | 60 | 111-114 |
| 3-Bromophenyl succinic acid | Selenium dioxide, Acetic anhydride | 22 hrs | - | - |
| 3-Chloro-4-methyl succinic acid | Acetic anhydride | 22 hrs | 62.3 | 98-102 |
| 3,4-Dichloro phenyl succinic acid | Selenium dioxide, Acetic anhydride | 20 hrs | 77 | 110-115 |
A more modern and versatile approach is the Heck arylation of maleic anhydrides. researchgate.netresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the direct introduction of an aryl group onto the maleic anhydride core. researchgate.net For the synthesis of 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione, this would involve the reaction of 3-methylfuran-2,5-dione (citraconic anhydride) with a 4-chlorophenyl source, typically an arenediazonium salt, in the presence of a palladium catalyst. researchgate.net This methodology offers a direct route to both mono- and diarylated maleic anhydrides and is noted for its flexibility. researchgate.netresearchgate.net
Derivatization Strategies for 3 4 Chlorophenyl 4 Methylfuran 2,5 Dione
The chemical structure of 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione features two primary reactive sites: the anhydride (B1165640) moiety and the electron-deficient carbon-carbon double bond. This dual reactivity allows for a wide range of derivatization strategies.
The furan-2,5-dione ring system is known for its reactivity toward various nucleophiles. The anhydride group can undergo ring-opening reactions with nucleophiles such as alcohols and amines. Reaction with an alcohol would lead to the formation of a monoester derivative, while reaction with a primary amine would yield a maleamic acid. These maleamic acids can subsequently be cyclized, often through dehydration, to form the corresponding N-substituted maleimides, which are themselves an important class of compounds. researchgate.net
Furthermore, the electron-deficient double bond within the furan-2,5-dione ring makes it a potent component in cycloaddition reactions. For instance, substituted furan-2,5-diones can react with Schiff bases in a [2+5] cycloaddition to form novel 1,3-oxazepine-4,7-dione derivatives. sciencescholar.us This strategy provides a pathway to more complex heterocyclic systems. The double bond is also susceptible to nucleophilic attack, such as in Michael additions, further expanding the synthetic utility of the scaffold.
The versatility of the furan-2,5-dione core is highlighted by its use as a building block for diverse molecular frameworks. The derivatization strategies for this compound enable its incorporation into a variety of more complex chemical structures.
| Reaction Type | Reagent Class | Resulting Structure |
| Anhydride Ring Opening | Alcohols | Monoester |
| Anhydride Ring Opening | Amines | Maleamic Acid |
| Ring Opening followed by Cyclization | Amines, then dehydration | N-Substituted Maleimide |
| Cycloaddition | Schiff Bases | 1,3-Oxazepine derivative |
| Michael Addition | Carbon Nucleophiles (e.g., Enolates) | Substituted Succinic Anhydride derivative |
Chemical Reactivity and Mechanistic Investigations of 3 4 Chlorophenyl 4 Methylfuran 2,5 Dione
Reactivity of the Furan-2,5-dione Ring System
The furan-2,5-dione ring is a versatile pharmacophore and a key building block in organic synthesis due to its bifunctional nature. Its chemistry is dominated by the electrophilicity of both the carbonyl carbons and the double bond.
The anhydride (B1165640) functionality of the furan-2,5-dione ring makes it highly susceptible to nucleophilic attack. The carbonyl carbons are strongly electrophilic due to the electron-withdrawing effect of the adjacent oxygen atoms. Nucleophiles readily attack these sites, leading to the opening of the anhydride ring. This reactivity is a hallmark of maleic anhydride and its derivatives. wikipedia.orgresearchgate.netajchem-a.com
Common nucleophiles such as water, alcohols, and amines react exothermically with maleic anhydrides to form the corresponding dicarboxylic acid, half-esters, or maleamic acids, respectively. wikipedia.org For instance, the reaction with amines is often rapid and results in the formation of an amide and a carboxylic acid group. ajchem-a.com This ring-opening reaction is a common strategy for derivatization.
The general mechanism involves the attack of the nucleophile on one of the carbonyl carbons, followed by the cleavage of the acyl-oxygen bond, resulting in a ring-opened product. The presence of substituents on the ring can influence which carbonyl group is preferentially attacked, though in many cases a mixture of products can be formed.
Table 1: Examples of Nucleophilic Ring-Opening Reactions on Maleic Anhydride Derivatives
| Nucleophile | Maleic Anhydride Derivative | Product Type | Reference |
|---|---|---|---|
| Water | Maleic Anhydride | Maleic Acid | wikipedia.org |
| Methanol | Maleic Anhydride | Maleic acid monomethyl ester | wikipedia.org |
| Aniline | Maleic Anhydride | Maleanilic acid | wikipedia.org |
This table presents illustrative reactions of the parent maleic anhydride ring to demonstrate the general reactivity pattern.
Electrophilic substitution directly on the carbon-carbon double bond of the furan-2,5-dione ring is generally not a favored reaction pathway. The two electron-withdrawing carbonyl groups render the double bond electron-deficient, making it a poor substrate for attack by electrophiles. This deactivation is a key feature of α,β-unsaturated carbonyl systems. Instead of electrophilic substitution, this electron-poor double bond is more prone to undergo nucleophilic conjugate addition (Michael addition).
While the furan (B31954) ring in furan itself is aromatic and readily undergoes electrophilic substitution, the presence of the two carbonyl groups in furan-2,5-dione fundamentally changes its electronic character, removing its aromaticity and favoring addition reactions. wikipedia.org
The furan-2,5-dione system is a classic and highly reactive dienophile in Diels-Alder reactions. organicreactions.orgresearchgate.net The [4+2] cycloaddition reaction involves the interaction of a conjugated diene with a dienophile to form a six-membered ring. mnstate.edugoogle.com The electron-deficient nature of the double bond in maleic anhydride derivatives, enhanced by the two carbonyl groups, makes them excellent reaction partners for electron-rich dienes. mnstate.edu
These reactions are stereospecific and provide a powerful method for the synthesis of complex cyclic systems. google.com The reaction of maleic anhydride with dienes like butadiene or cyclopentadiene is a well-established and efficient process. google.comnih.gov Substituted maleic anhydrides also participate readily in these reactions, and the nature of the substituents can influence the stereochemistry and regioselectivity of the resulting cycloadduct.
Table 2: Examples of Diels-Alder Reactions with Maleic Anhydride as the Dienophile
| Diene | Dienophile | Product | Reference |
|---|---|---|---|
| 1,3-Butadiene (B125203) | Maleic Anhydride | 4-Cyclohexene-cis-1,2-dicarboxylic anhydride | google.com |
| Anthracene | Maleic Anhydride | 9,10-Dihydro-9,10-ethanoanthracene-11,12-dicarboxylic anhydride | mnstate.edu |
This table illustrates the utility of the maleic anhydride core as a dienophile in forming cyclic adducts.
Influence of the 4-Chlorophenyl and Methyl Substituents on Reactivity
The substituents at the 3- and 4-positions of the furan-2,5-dione ring, namely the 4-chlorophenyl and methyl groups, significantly modify the electronic properties and steric environment of the molecule, thereby influencing its reactivity.
The 4-chlorophenyl group attached to the C3 position exerts a notable electronic influence on the furan-2,5-dione ring. This influence is a combination of two opposing effects:
Inductive Effect (-I): The chlorine atom is highly electronegative and withdraws electron density from the phenyl ring, and consequently from the entire molecule, through the sigma bonds. This inductive effect is electron-withdrawing.
Resonance Effect (+R): The chlorine atom has lone pairs of electrons that can be delocalized into the phenyl ring's pi system. This resonance effect is electron-donating.
For halogens, the inductive effect typically outweighs the resonance effect. Therefore, the 4-chlorophenyl group as a whole acts as an electron-withdrawing group. mdpi.com This withdrawal of electron density further deactivates the double bond towards electrophilic attack but enhances its electrophilicity, making it more susceptible to nucleophilic conjugate addition and increasing its reactivity as a dienophile in Diels-Alder reactions. The electronic properties of molecules containing 4-chlorophenyl groups have been shown to be influenced by these effects. nepjol.infonih.gov
The methyl group at the C4 position introduces steric bulk on one side of the furan-2,5-dione ring. Steric hindrance is the effect on reaction rates caused by the spatial arrangement of atoms within a molecule. youtube.com The presence of the methyl group can impede the approach of nucleophiles or dienes to the adjacent carbonyl group (at C5) and the C4-position of the double bond.
This steric crowding can have several consequences:
Regioselectivity in Nucleophilic Attack: Nucleophiles may preferentially attack the less hindered carbonyl group at the C2 position.
Stereoselectivity in Cycloadditions: In Diels-Alder reactions, the diene will preferentially approach from the face of the dienophile opposite to the bulky methyl group, influencing the stereochemistry of the product.
Mechanistic Studies of Key Transformations
The chemical behavior of 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione is dictated by the functionalities present: a cyclic anhydride, an electron-rich double bond, a methyl substituent, and a chloro-aromatic group. Mechanistic investigations into related furan-2,5-diones (substituted maleic anhydrides) provide a framework for understanding its reactivity.
Ring-Opening and Ring-Closure Mechanisms
The most characteristic reaction of the furan-2,5-dione ring is its susceptibility to nucleophilic attack, leading to ring-opening. This process is a cornerstone of anhydride chemistry and proceeds via a nucleophilic acyl substitution mechanism.
The reaction initiates with the attack of a nucleophile (Nu⁻) on one of the electrophilic carbonyl carbons of the anhydride ring. This attack forms a transient tetrahedral intermediate. The subsequent collapse of this intermediate leads to the cleavage of the endocyclic acyl-oxygen bond, resulting in a ring-opened product. researchgate.netqiboch.com The regioselectivity of the attack can be influenced by the electronic effects of the substituents on the double bond. For this compound, the electron-withdrawing 4-chlorophenyl group and the electron-donating methyl group will exert opposing effects on the two carbonyl carbons, potentially leading to a mixture of products depending on the nucleophile and reaction conditions.
The reverse reaction, ring-closure, typically involves the dehydration of the corresponding dicarboxylic acid (2-(4-chlorophenyl)-3-methylmaleic acid). This is often achieved by heating the diacid, sometimes in the presence of a dehydrating agent like acetic anhydride or acetyl chloride. The mechanism involves the intramolecular nucleophilic attack of one carboxylic acid's hydroxyl group on the protonated carbonyl of the other, followed by the elimination of a water molecule to reform the cyclic anhydride.
Catalysis can play a significant role in these transformations. Both ring-opening and ring-closure can be catalyzed by acids or bases. qiboch.com For instance, the ring-opening copolymerization of maleic anhydride with epoxides is effectively catalyzed by various metal complexes, such as chromium(III) salen or amido-oxazolinate zinc complexes. nih.govresearchgate.netmdpi.com These catalysts operate through a coordination-insertion mechanism, where the metal center activates the substrates and facilitates the nucleophilic attack. researchgate.net
Hydrolysis Pathways and Stability Considerations
Hydrolysis is a specific and highly relevant example of the ring-opening reaction, where water acts as the nucleophile. xiangyuch.com The process converts this compound into 2-(4-chlorophenyl)-3-methylmaleic acid. The mechanism follows the general pathway for nucleophilic acyl substitution described previously.
The stability of the anhydride is a critical consideration. Furan-2,5-diones are generally reactive towards water and hydrolyze readily, with the reaction rate being sensitive to pH and temperature. xiangyuch.comresearchgate.net The reaction can be catalyzed by both acids (which protonate a carbonyl oxygen, increasing its electrophilicity) and bases (which generate the more potent hydroxide nucleophile). qiboch.comzbaqchem.com The hydrolysis of maleic anhydride-containing copolymers, for example, is often conducted in heated, concentrated sodium hydroxide solutions. researchgate.net
Substituents on the furan-2,5-dione ring significantly impact its stability and hydrolysis rate. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack and thus accelerating hydrolysis. Conversely, electron-donating groups and steric hindrance can decrease the rate of hydrolysis. actachemscand.org In the case of this compound, the electron-withdrawing nature of the chlorophenyl group is expected to enhance its reactivity toward hydrolysis compared to unsubstituted maleic anhydride.
Reaction Kinetics and Thermodynamics
The hydrolysis of dimethylmaleic anhydride is considerably slower than that of maleic anhydride. actachemscand.org This is attributed to the electron-donating and steric effects of the two methyl groups. The reaction kinetics for both the forward (hydrolysis) and reverse (ring-closure) reactions have been determined, revealing key thermodynamic parameters. The hydrolysis reaction is exothermic, but the significant negative entropy of activation for hydrolysis, compared to the ring-closure reaction, results in the equilibrium favoring the anhydride form under certain conditions. actachemscand.org
Table 1: Kinetic and Thermodynamic Data for the Hydrolysis of Dimethylmaleic Anhydride
| Parameter | Hydrolysis (Ring-Opening) | Anhydride Formation (Ring-Closure) |
| Activation Energy (Ea) | 13.4 kcal/mol | 16.0 kcal/mol |
| Enthalpy of Reaction (ΔH) | -2.6 kcal/mol | |
| Entropy of Activation (ΔS‡) | -30.2 cal/degree·mol | -18.7 cal/degree·mol |
Data obtained in 50 vol. % acetone-water. Source: actachemscand.org
The thermodynamics of maleic anhydride hydrolysis are well-documented, with the reaction being exothermic. nist.gov The conversion of the anhydride to the dicarboxylic acid is driven by the relief of ring strain and the formation of two stable carboxylic acid functional groups.
Oxidation and Reduction Chemistry of Furan-2,5-diones
The furan-2,5-dione scaffold possesses two primary sites for redox chemistry: the carbon-carbon double bond and the two carbonyl groups of the anhydride.
Reduction: The reduction of substituted furan-2,5-diones can proceed via several pathways depending on the reducing agent and conditions.
Reduction of the C=C Double Bond: Catalytic hydrogenation (e.g., using H₂ with a palladium or platinum catalyst) typically reduces the double bond to yield the corresponding substituted succinic anhydride (3-(4-Chlorophenyl)-4-methyltetrahydrofuran-2,5-dione).
Reduction of Carbonyl Groups: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the anhydride functionality. This typically leads to the formation of the corresponding diol (2-(4-chlorophenyl)-3-methylbutane-1,4-diol) after complete reduction and workup. Partial reduction to form lactones is also possible with less reactive hydride reagents.
Electrochemical Reduction: Polarographic studies of maleic anhydride show that the double bond is reduced electrochemically. umich.edu The anhydride is more easily reduced than the corresponding ester, indicating a significant effect of conjugation within the cyclic system. umich.edu
Oxidation: The furan-2,5-dione ring is already in a relatively high oxidation state. However, the double bond can undergo oxidative reactions.
Epoxidation: Peroxy acids (e.g., m-CPBA) can react with the double bond to form the corresponding epoxide, 3-(4-Chlorophenyl)-4-methyl-3,4-epoxy-tetrahydrofuran-2,5-dione.
Oxidative Cleavage: Under harsh oxidative conditions (e.g., ozonolysis or permanganate oxidation), the C=C bond can be cleaved.
Maleic anhydrides themselves can also act as catalysts or mediators in oxidation reactions. They can react with hydrogen peroxide to form peracids in situ, which then act as the primary oxidant for other substrates, such as in the N-oxidation of pyridines. nih.gov
Cross-Coupling Reactions and Further Functionalization
The 4-chlorophenyl substituent on the furan-2,5-dione ring serves as a versatile handle for further molecular elaboration through transition metal-catalyzed cross-coupling reactions. This allows for the synthesis of a diverse library of derivatives by forming new carbon-carbon or carbon-heteroatom bonds at the para-position of the phenyl ring.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose. libretexts.org This reaction typically involves a palladium catalyst and a base to couple an organohalide with an organoboron compound. libretexts.orgnih.gov In this context, this compound can be coupled with various aryl or vinyl boronic acids or their esters to generate biaryl or styrenyl derivatives, respectively.
The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chlorophenyl group.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org
While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized ligands (e.g., bulky, electron-rich phosphines) and appropriate reaction conditions can achieve high yields. nih.govnih.gov The Suzuki-Miyaura coupling has been successfully applied to a wide range of chloro-heterocycles and chloroarenes. researchgate.netresearchgate.netorganic-chemistry.orguwindsor.ca
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Application Example |
| Pd(OAc)₂ / RuPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Coupling of heteroaryltrifluoroborates with aryl chlorides nih.gov |
| Pd(OAc)₂ (ligand-free) | Na₂CO₃ | H₂O/DMF | 60 | Coupling of 2,3,5-trichloropyridine with arylboronic acids nih.gov |
| NiCl₂(dme) / Terpyridine | Zn, Mn | DMA | 60 | Cross-electrophile coupling of heteroaryl chlorides nih.gov |
| Pd₂(dba)₃ / X-Phos | K₃PO₄ | t-Amyl alcohol | 100 | Coupling of 2-heterocyclic organozinc reagents with aryl chlorides organic-chemistry.org |
This table shows general conditions and may require optimization for the specific substrate.
Beyond Suzuki coupling, other palladium-catalyzed reactions such as Heck, Sonogashira, Buchwald-Hartwig amination, and Hiyama couplings could also be employed to further functionalize the chlorophenyl moiety, providing access to a vast chemical space from a single precursor. organic-chemistry.org
Advanced Spectroscopic Characterization and Structural Elucidation of 3 4 Chlorophenyl 4 Methylfuran 2,5 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular framework of an organic compound by probing the magnetic properties of atomic nuclei. For 3-(4-chlorophenyl)-4-methylfuran-2,5-dione, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques facilitates a complete assignment of proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the aromatic protons of the 4-chlorophenyl ring and the protons of the methyl group. The protons on the substituted phenyl ring typically appear as a set of doublets, characteristic of a para-substituted benzene (B151609) ring. The electron-withdrawing nature of the chlorine atom and the furan-2,5-dione ring influences the chemical shifts of these aromatic protons. The methyl group, being attached to the electron-deficient furan-2,5-dione ring, is expected to resonate at a downfield position compared to a simple alkyl methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic (H-2', H-6') | ~ 7.4 - 7.6 | Doublet (d) |
| Aromatic (H-3', H-5') | ~ 7.3 - 7.5 | Doublet (d) |
Note: Predicted values are based on analysis of similar structures and known substituent effects.
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. For this compound, distinct signals are expected for the carbonyl carbons, the olefinic carbons of the furan-2,5-dione ring, the carbons of the 4-chlorophenyl ring, and the methyl carbon. The carbonyl carbons of the anhydride (B1165640) group are characteristically found at low field (downfield). The presence of the electron-withdrawing chlorine atom and the anhydride functionality will influence the chemical shifts of the aromatic carbons.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carbonyl (C=O) | ~ 165 - 175 |
| Olefinic (C-3, C-4) | ~ 130 - 150 |
| Aromatic (C-1') | ~ 128 - 132 |
| Aromatic (C-2', C-6') | ~ 129 - 133 |
| Aromatic (C-3', C-5') | ~ 128 - 132 |
| Aromatic (C-4') | ~ 135 - 140 |
Note: Predicted values are based on analysis of similar structures and known substituent effects.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would primarily show correlations between the ortho- and meta-protons on the 4-chlorophenyl ring.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish one-bond correlations between protons and the carbons to which they are directly attached. This would allow for the direct assignment of the protonated aromatic carbons and the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include those between the methyl protons and the olefinic carbons (C-3 and C-4) of the furan-2,5-dione ring, as well as correlations between the aromatic protons and the carbons of the phenyl ring and the C-3 carbon of the furan-2,5-dione ring. These correlations would definitively establish the link between the 4-chlorophenyl group and the 4-methylfuran-2,5-dione moiety.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and can also offer insights into its conformational properties.
The IR and Raman spectra of this compound are expected to be rich with characteristic absorption and scattering bands that confirm the presence of its key functional groups. For cyclic anhydrides, the two carbonyl stretching vibrations are particularly diagnostic. spectroscopyonline.com
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Spectroscopy Method |
|---|---|---|
| C=O Asymmetric Stretch | ~ 1760 - 1780 | IR (strong), Raman (weak) |
| C=O Symmetric Stretch | ~ 1840 - 1860 | IR (medium), Raman (strong) |
| C=C (furan ring) Stretch | ~ 1640 - 1660 | IR (medium), Raman (strong) |
| C=C (aromatic) Stretch | ~ 1580 - 1600, ~1480-1500 | IR (medium), Raman (strong) |
| C-O-C Stretch | ~ 1200 - 1300 | IR (strong), Raman (medium) |
Note: Predicted values are based on spectroscopic data of maleic anhydride and related structures. spectroscopyonline.comsemanticscholar.org
The presence of two distinct C=O stretching bands is a hallmark of an anhydride. In cyclic anhydrides, the asymmetric stretch is typically more intense in the IR spectrum, while the symmetric stretch is more prominent in the Raman spectrum. spectroscopyonline.com The C=C stretching vibrations from both the furan-2,5-dione ring and the 4-chlorophenyl ring will also be observable. The C-Cl stretch provides clear evidence for the chloro-substitution on the phenyl ring.
While the furan-2,5-dione ring is largely planar, the rotational freedom around the single bond connecting the phenyl ring to the furan (B31954) ring can lead to different conformations. The vibrational modes, particularly those involving the inter-ring stretching and torsional motions, can be sensitive to the dihedral angle between the two rings. A detailed analysis of the low-frequency region of the Raman spectrum, in conjunction with theoretical calculations, could provide insights into the preferred conformation of the molecule in the solid state or in solution. The polarization behavior of the Raman bands in a single crystal study could further aid in the assignment of vibrational modes and provide information about the molecular orientation within the crystal lattice. oup.com
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions
A UV-Vis spectrum for this compound, which would detail its absorption maxima (λmax) and corresponding electronic transitions (e.g., π→π* or n→π*), is not available in the searched scientific literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
While the molecular weight can be calculated from the chemical formula (C11H7ClO3), a published mass spectrum is required to identify the experimental molecular ion peak and describe the specific fragmentation pattern of the molecule upon ionization. This information could not be found.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture
No public records of a single-crystal X-ray diffraction study for this compound were found. This type of study is essential for:
Analysis of Intermolecular Interactions and Crystal Packing:A description of the solid-state architecture, including intermolecular forces like hydrogen bonds or π-stacking and the overall crystal packing arrangement, is entirely dependent on crystallographic data, which is unavailable.
To fulfill the user's request accurately and adhere to the high standards of scientific reporting, the foundational experimental data is necessary. Using data from analogous but different compounds would be scientifically inappropriate and would violate the strict constraints of the prompt.
Investigations into the Biological Activity Profiles and Research Applications of 3 4 Chlorophenyl 4 Methylfuran 2,5 Dione
Exploration of Antimicrobial and Antifungal Activities of Furan (B31954) Derivatives
The furan nucleus is a constituent of many biologically active compounds, and its derivatives have been extensively studied for their therapeutic potential, including antimicrobial and antifungal properties. nih.govutripoli.edu.ly Research has shown that various substituted furan derivatives possess significant activity against a spectrum of pathogens.
For instance, 2,4-disubstituted furan derivatives have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria such as Escherichia coli and Proteus vulgaris. utripoli.edu.lyijabbr.com Similarly, studies on 3-aryl-3(furan-2-yl) propanoic acid derivatives revealed that certain compounds could inhibit the growth of Escherichia coli with a minimum inhibitory concentration (MIC) of 64 µg/mL. ijabbr.com The antimicrobial action of some furanones has been shown to be energy-dependent, leading to cell cycle arrest at the S and G2/M phases. nih.gov
The scope of antimicrobial activity extends to Gram-positive bacteria as well. Novel aryl furan derivatives have shown significant action against Staphylococcus aureus, and thiourea derivatives incorporating a furan ring have been effective against Listeria monocytogenes, Staphylococcus aureus, and Bacillus cereus. ijabbr.com Furthermore, furan derivatives containing 1,2,4-triazole moieties have exhibited positive antibacterial and antifungal effects against a wide range of microorganisms, including Enterococcus faecalis, Pseudomonas aeruginosa, Staphylococcus epidermidis, and the yeast Candida albicans. archivepp.com
In the realm of antifungal research, nitrofuran derivatives have been synthesized and tested against various fungal species, with many showing potent inhibitory activity. mdpi.com The minimal inhibitory concentration (MIC₉₀) values for some of the most effective compounds were as low as 0.48 µg/mL against Histoplasma capsulatum and Paracoccidioides brasiliensis, and 0.98 µg/mL against dermatophytes like Trichophyton rubrum. mdpi.com Halogen-substituted tryptanthrin derivatives, which can be considered complex heterocyclic systems, also showed high potency against the fungus Malassezia furfur. researchgate.net The broad-spectrum activity of these compounds highlights the potential of the furan scaffold in developing new antimicrobial and antifungal agents. nih.govnih.gov
Table 1: Antimicrobial Activity of Selected Furan Derivatives
| Compound Class | Test Organism(s) | Activity/Observation | Reference(s) |
|---|---|---|---|
| 3-aryl-3-(furan-2-yl) propanoic acid | Escherichia coli | MIC of 64 µg/mL | ijabbr.com |
| 2,4-disubstituted furans | Escherichia coli, Proteus vulgaris | Superior antibacterial activity | utripoli.edu.lyijabbr.com |
| Halogenated furanones | Escherichia coli | Inhibited swarming and biofilm formation | nih.gov |
| Furan-containing 1,2,4-triazoles | Candida albicans, Staphylococcus aureus | Positive antifungal and antibacterial effects | archivepp.com |
| Nitrofuran derivatives | Histoplasma capsulatum, P. brasiliensis | MIC₉₀ of 0.48 µg/mL | mdpi.com |
Research into Antiviral Potential of Furan-2,5-dione Analogues
Furan and its derivatives are recognized as important pharmacophores in the development of antiviral agents. amazonaws.com The structural diversity of furan-containing compounds allows for interaction with various viral targets. Research into furan-2,5-dione analogues and other related heterocyclic systems has revealed promising antiviral activities.
For example, novel sulfonamide derivatives containing a 5-(4-chlorophenyl)-1,3,4-thiadiazole ring have been synthesized and screened for their antiviral properties. researchgate.netnih.gov Certain compounds from this series, namely N-(4-methylphenyl)- and N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide, exhibited approximately 50% inhibition of the Tobacco Mosaic Virus (TMV), an activity level comparable to the commercial agent ningnanmycin. researchgate.net
The mechanism of antiviral action for some heterocyclic compounds involves the inhibition of crucial host or viral enzymes. Furin, a proprotein convertase essential for the maturation of many viral glycoproteins, has emerged as a significant target. nih.gov The glycoproteins of pathogenic viruses like SARS-CoV-2 require cleavage by furin to become fully functional, and acquisition of a furin cleavage site is often linked to increased pathogenicity. nih.gov Consequently, furin inhibitors can act as broad-spectrum antiviral therapeutics. nih.gov Studies have shown that (3,5-dichlorophenyl)pyridine-derived molecules can potently inhibit furin and demonstrate antiviral effects against SARS-CoV-2. nih.gov
Furthermore, nucleoside analogues incorporating modified bases or sugar moieties are a cornerstone of antiviral therapy, primarily targeting viral polymerases. mdpi.com Modifications at the C5 position of pyrimidine nucleosides, often involving the introduction of aryl groups, have yielded compounds with significant therapeutic potential against various viruses. mdpi.com This highlights the versatility of heterocyclic scaffolds, including those related to furan-2,5-dione, in the design of novel antiviral drugs.
Studies on Anti-Inflammatory Properties of Furan-2,5-dione Compounds
Furan-containing compounds, including furanones and furan fatty acids, have been the subject of numerous studies investigating their anti-inflammatory effects. nih.gov These compounds can exert their activity through various mechanisms, including antioxidant actions and modulation of inflammatory signaling pathways. nih.gov
Furanones are known to be effective scavengers of superoxide anions and inhibitors of lipid peroxidation, which are key processes in oxidative stress-related inflammation. nih.gov The anti-inflammatory properties of natural furanocoumarins have been demonstrated in models such as carrageenan-induced foot edema. nih.gov Similarly, furan fatty acids isolated from natural sources have shown potent anti-inflammatory effects in arthritis-induced models in rats, with efficacy reportedly greater than that of eicosapentaenoic acid. nih.gov
More complex heterocyclic derivatives containing furan or related pyrrole moieties also exhibit significant anti-inflammatory activity. A study on 2-(3-acetyl-5-(4-chlorophenyl)-2-methyl-1H-pyrrol-1-yl)-3-phenylpropanoic acid, a pyrrole derivative, demonstrated potent anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov Repeated administration of this compound significantly reduced local edema and suppressed systemic levels of the pro-inflammatory cytokine TNF-α. nih.gov The mechanism appeared to involve immunomodulation, as evidenced by a marked elevation of the anti-inflammatory cytokine TGF-β1, while IL-10 levels remained unchanged. nih.gov This selective cytokine regulation suggests a targeted anti-inflammatory therapeutic potential for such compounds. nih.gov
Investigation of Antiproliferative Effects and Cell Line Studies
The furan scaffold is a key structural element in many compounds investigated for their antiproliferative and anticancer activities. amazonaws.com Derivatives of furan-2-one and furan-2,5-dione have been synthesized and evaluated against various human cancer cell lines, often showing potent growth inhibitory effects.
A series of 5-substituted-3,4-diphenylfuran-2-ones were prepared and tested for their antiproliferative effects on prostate cancer cells. nih.gov One of the most potent compounds, 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one, effectively reduced the proliferation of PC3 and DU145 prostate cancer cells with IC₅₀ values ranging from 5 to 25 μM. nih.gov Cell cycle analysis indicated that this compound may induce G1 phase arrest in DU145 cells. nih.gov
Other studies have focused on furan-based nicotinamidine derivatives. nih.gov These compounds were screened for cytotoxic activities against a panel of 60 cell lines. The most active compound, featuring a 4-chlorophenyl substituent on the furan ring, displayed a submicromolar GI₅₀ value of 0.83 μM, demonstrating potent cytostatic and cytotoxic effects that were dependent on the substitution pattern. nih.gov
Furan-based thiosemicarbazides and 1,2,4-triazoles have also been investigated for their antiproliferative activities against the HeLa cervical cancer cell line. researchgate.net One 1,2,4-triazole derivative demonstrated the highest activity with an IC₅₀ value of 8.81 µM. researchgate.net Additionally, 5-O-silylated derivatives of 3,4-dibromo-5-hydroxy-furan-2(5H)-one (mucobromic acid) showed stronger antiproliferative activity than the parent compound against colon cancer cell lines (HCT-116), inducing apoptosis through the downregulation of survivin and activation of caspase-3. mdpi.com
Table 2: Antiproliferative Activity of Selected Furan-2-one Derivatives
| Compound | Cell Line(s) | Activity (IC₅₀ / GI₅₀) | Reference(s) |
|---|---|---|---|
| 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one | PC3, PC3 SKP2 | 20 µM, 5 µM | nih.gov |
| 3-(2-chloro-phenyl)-4-(4-methanesulfonyl-phenyl)-5-(1-methoxy-ethyl)-5H-furan-2-one | DU145 | 25 µM | nih.gov |
| 6-[5-(4-Chlorophenyl)furan-2-yl]nicotinamidine derivative (4e) | NCI-60 Panel | GI₅₀ = 0.83 µM | nih.gov |
| Furan-based 1,2,4-triazole (Compound 15) | HeLa | IC₅₀ = 8.81 µM | researchgate.net |
| 5-O-silylated mucobromic acid derivative (3a) | HCT-116 | IC₅₀ = 1.3 µM | mdpi.com |
Enzyme Inhibition Studies and Mechanistic Insights
The biological activities of furan derivatives are often rooted in their ability to inhibit specific enzymes. This inhibition can provide mechanistic insights into their therapeutic effects, such as anti-inflammatory and antiproliferative actions.
Several diaryl furanone derivatives have been developed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. ijabbr.comnih.gov The evaluation of 5-substituted-3,4-diphenylfuran-2-ones for their COX inhibitory activities was a key part of assessing their potential as anti-inflammatory and anticancer agents. nih.gov
In the context of gastrointestinal health, furan derivatives have been investigated as inhibitors of enzymes relevant to peptic ulcer disease. A series of substituted 5-((5-(4-chlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione derivatives were screened for their ability to inhibit H+, K+-ATPase, with some showing activity comparable to the known blocker lansoprazole. utripoli.edu.ly Other 3-arylfuran-2(5H)-ones have been tested for their capacity to inhibit urease, an enzyme crucial for the survival of Helicobacter pylori, with some compounds showing potent anti-H. pylori activity. utripoli.edu.lyijabbr.com
The inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD), a target for herbicides and potential drugs, has also been explored. researchgate.net Detailed studies combining enzyme kinetics, X-ray crystallography, and computational simulations have provided insights into the slow-binding inhibition kinetics of HPPD inhibitors, revealing that conformational changes in the enzyme are related to the inhibitor's structure. researchgate.net Additionally, benzaldehyde-based thiosemicarbazones have shown promise as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis, with their activity influenced by the substitution pattern on the phenyl ring. nih.gov
Chemical Biology Applications
The furan-2,5-dione structure, which is a maleic anhydride (B1165640) derivative, is a valuable moiety for applications in chemical biology, particularly in bioconjugation. This reactivity is harnessed to form stable covalent linkages with biomolecules.
A proximity-induced ligation reaction has been developed that utilizes a stable 2,5-dione generated under acidic conditions from a 2,5-dialkylfuran building block. nih.gov This 2,5-dione moiety reacts with hydrazine nucleophiles under physiological conditions without the need for an external catalyst or stimulus. nih.gov The reaction leads to the formation of a highly stable pyridazinium adduct. nih.gov This bio-orthogonal ligation strategy has been successfully applied to the formation of peptide-peptide, PNA-PNA, and DNA/RNA-templated adducts, demonstrating its utility in creating complex biomolecular constructs both in solution and on surfaces. nih.gov The ability to perform this ligation by simply bringing the reactive partners into proximity makes it a powerful tool for studying biological systems. nih.gov
While not furan-diones, the analogous reactivity of phenyl-1,2,4-triazoline-3,5-diones (PTADs) further highlights the utility of dione systems in bioconjugation. PTADs exhibit chemoselectivity for tyrosine residues and react rapidly across a wide pH range to form stable conjugates, making them useful for labeling biomolecules with probes or short-lived radioisotopes. mdpi.com
Use as Chemical Probes for Biological Systems
While direct and extensive research on 3-(4-Chlorophenyl)-4-methylfuran-2,5-dione as a chemical probe is not widely documented in publicly available literature, the inherent reactivity of the maleic anhydride moiety suggests its potential for such applications. Maleic anhydrides are known to react with nucleophiles, such as the thiol groups of cysteine residues in proteins. This reactivity could theoretically be exploited to develop probes for identifying and studying the function of specific proteins.
The 4-chlorophenyl substituent on the furan-2,5-dione ring plays a crucial role in modulating the reactivity and selectivity of the maleic anhydride core. The electron-withdrawing nature of the chlorine atom can influence the electrophilicity of the double bond in the furanone ring, potentially making it a more selective target for specific biological nucleophiles. This targeted reactivity is a key characteristic of an effective chemical probe, allowing for the investigation of specific cellular processes or the identification of novel drug targets.
Further research would be necessary to fully elucidate the potential of this compound as a chemical probe. This would involve studies to identify its specific protein targets, understand its mechanism of interaction, and validate its utility in cellular and in vivo models.
Relevance as a Lead Compound in Medicinal Chemistry Research
The structural motif of a furan-2,5-dione ring coupled with a 4-chlorophenyl group presents an interesting scaffold for medicinal chemistry research and drug design. Although specific studies on this compound as a lead compound are limited, the biological activities of structurally related furan derivatives provide a strong rationale for its potential in this area.
Derivatives of furan have been shown to exhibit a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The furan ring is a versatile scaffold that can be readily modified to optimize biological activity and pharmacokinetic properties.
For instance, compounds containing the 5-(4-chlorophenyl)furan moiety have been investigated for their potential as inhibitors of tubulin polymerization, a validated target for anticancer drugs. nih.gov Other derivatives have been explored for their activity as H+, K+-ATPase inhibitors, suggesting potential applications in treating ulcers. utripoli.edu.ly The presence of the 4-chlorophenyl group is a common feature in many biologically active compounds and can contribute to favorable interactions with biological targets.
The exploration of this compound as a lead compound would involve synthesizing a library of analogs with modifications to both the furanone ring and the phenyl substituent. These analogs would then be screened against a variety of biological targets to identify promising candidates for further development. Structure-activity relationship (SAR) studies would be crucial in guiding the optimization of these initial hits to improve potency, selectivity, and drug-like properties.
The following table summarizes some of the investigated biological activities of compounds containing the (4-chlorophenyl)furan scaffold, highlighting the potential therapeutic areas where this compound could serve as a valuable starting point for drug discovery.
| Biological Activity | Investigated Compounds | Potential Therapeutic Application |
| Tubulin Polymerization Inhibition | Derivatives of 5-(4-chlorophenyl)furan | Cancer |
| H+, K+-ATPase Inhibition | 5-((5-(4-chlorophenyl)furan-2-yl)methylene)thiazolidine-2,4-dione derivatives | Anti-ulcer |
| Anti-H. pylori Activity | 3-arylfuran-2(5H)-ones | Gastric infections |
Future Perspectives and Advanced Research Directions in Furan 2,5 Dione Chemistry
Development of Stereoselective Synthetic Methodologies
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of stereoselective synthetic methods for preparing enantiomerically pure furan-2,5-dione derivatives is a significant area of future research. While various synthetic routes to furan-2,5-diones exist, achieving high levels of stereocontrol, particularly in the creation of quaternary stereocenters, remains a challenge.
Future efforts will likely focus on:
Asymmetric Catalysis: The use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, to control the stereochemical outcome of reactions that form the furan-2,5-dione ring or introduce substituents.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the furan-2,5-dione core with a predefined stereochemistry.
Enzymatic Resolutions: Employing enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired stereoisomer.
Recent advancements in the asymmetric synthesis of related dihydrobenzofuran-2,5-dione derivatives through desymmetrization of p-quinols highlight the potential of catalytic enantioselective cascade reactions to achieve high enantiomeric excess.
Exploration of New Reaction Pathways for Furan-2,5-dione Functionalization
The furan-2,5-dione ring is a versatile platform for further chemical modification. The double bond and the anhydride (B1165640) moiety are reactive sites that can participate in a variety of chemical transformations. Future research will likely explore novel reaction pathways to functionalize this core structure, leading to a diverse library of derivatives with unique properties.
Key areas of exploration include:
Cycloaddition Reactions: Investigating the participation of the furan-2,5-dione double bond in various cycloaddition reactions, such as Diels-Alder and [3+2] cycloadditions, to construct complex polycyclic systems.
Ring-Opening Reactions: Developing selective methods to open the anhydride ring with various nucleophiles to introduce new functional groups and create linear but highly functionalized molecules.
C-H Functionalization: Applying modern C-H activation techniques to directly introduce substituents onto the furan (B31954) ring or its existing side chains, offering a more atom-economical approach to derivatization.
The functionalization of maleic anhydride, a structurally similar compound, through processes like reactive extrusion demonstrates the potential for developing novel methods to modify the furan-2,5-dione core. smolecule.comnih.gov
Integration of Artificial Intelligence and Machine Learning in Compound Design
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govmdpi.comresearchgate.netnih.govnih.gov In the context of furan-2,5-dione chemistry, these computational tools can significantly accelerate the design and discovery of new compounds with desired properties.
Future applications of AI and ML in this field may include:
Predictive Modeling: Developing ML models to predict the biological activity, physicochemical properties, and toxicity of novel furan-2,5-dione derivatives based on their chemical structure.
De Novo Design: Utilizing generative models to design new furan-2,5-dione-based molecules with optimized properties for specific applications, such as inhibiting a particular enzyme or exhibiting desired material characteristics.
Reaction Prediction and Synthesis Planning: Employing AI algorithms to predict the outcomes of chemical reactions and to devise efficient synthetic routes for target furan-2,5-dione compounds. A machine learning-guided approach has already been demonstrated for designing bio-based furan-containing polyimides with tunable dielectric properties. figshare.com
Advanced Computational Studies for Predictive Modeling
Computational chemistry provides powerful tools to understand the behavior of molecules at the atomic level. Advanced computational studies on furan-2,5-dione derivatives can provide valuable insights into their structure, reactivity, and interactions with biological targets or other molecules.
Future computational research will likely focus on:
Quantum Mechanics (QM) Calculations: Using QM methods to accurately calculate the electronic structure, spectroscopic properties, and reaction mechanisms of furan-2,5-diones.
Molecular Dynamics (MD) Simulations: Performing MD simulations to study the conformational dynamics of furan-2,5-dione derivatives and their interactions with biological macromolecules, such as proteins and nucleic acids, in a dynamic environment.
Quantitative Structure-Activity Relationship (QSAR) Studies: Developing QSAR models to correlate the structural features of furan-2,5-dione derivatives with their biological activity, providing a predictive tool for the design of more potent compounds. Computational studies on polyfurans have already provided insights into their electronic properties. researchgate.net
Novel Applications in Chemical Biology beyond Current Scope
Chemical biology utilizes chemical tools to study and manipulate biological systems. Furan-2,5-dione derivatives, with their reactive functionalities, have the potential to be developed into novel chemical probes and tools for biological research.
Potential future applications in chemical biology include:
Fluorescent Probes: Designing and synthesizing furan-2,5-dione derivatives with fluorescent properties that can be used to visualize and track biological processes within living cells. Furan-decorated nucleoside analogues have already shown promise as fluorescent probes. nih.gov
Covalent Inhibitors: Developing furan-2,5-diones as covalent inhibitors that can form a stable bond with a specific target protein, leading to long-lasting inhibition and providing valuable tools for studying protein function.
Bioconjugation Reagents: Utilizing the reactivity of the furan-2,5-dione core to develop new reagents for linking molecules together, such as attaching drugs to antibodies for targeted delivery.
Investigation of Furan-2,5-diones as Building Blocks in Advanced Materials Research
The rigid and functionalizable structure of furan-2,5-diones makes them attractive building blocks for the synthesis of advanced materials with unique properties. Furan compounds, in general, are considered key to sustainable biobased building blocks for polymers. researchgate.net
Future research in materials science may involve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
